Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate
Description
This compound features a piperidine-4-carboxylate methyl ester core linked via a carbamoyl-carbonyl bridge to a (4-oxo-3,4-dihydrophthalazin-1-yl)methyl group. The methyl ester enhances lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
methyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-27-18(26)11-6-8-22(9-7-11)17(25)16(24)19-10-14-12-4-2-3-5-13(12)15(23)21-20-14/h2-5,11H,6-10H2,1H3,(H,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOMYIGBUQCICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a phthalazinone intermediate under controlled conditions. The reaction may involve the use of reagents such as triethylamine and solvents like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished from analogs by its unique carbamoyl-carbonyl linker and absence of fluorine or benzyl substituents. Below is a comparative analysis:
Spectral and Physical Properties
Table 1: HRMS and NMR Data Comparison
*Inferred from analogs.
Pharmacological Implications
- Phthalazinone Moieties: Present in A17, A14, and the target compound, this group is associated with kinase or PARP inhibition due to aromatic stacking and ketone-mediated hydrogen bonding .
- Lipophilicity : The methyl ester in the target compound and A17 increases logP versus carboxamide (A14) or hydrazide (B2) derivatives, favoring blood-brain barrier penetration .
Biological Activity
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a phthalazinone moiety. Its molecular formula is , with a molecular weight of approximately 342.34 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Several studies have demonstrated the potential of phthalazinone derivatives in inhibiting cancer cell proliferation. For instance, a study assessing the cytotoxic effects of related compounds on various cancer cell lines showed significant growth inhibition at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
Case Study:
In vitro testing on human breast cancer cells (MCF-7) revealed that this compound induced apoptosis through the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
A dose-dependent response was observed, with higher doses leading to more pronounced anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Emerging data indicate that this compound possesses antimicrobial properties against various bacterial strains. Screening against Staphylococcus aureus and Escherichia coli showed notable inhibitory activity.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific enzyme targets involved in cancer cell metabolism and inflammation pathways.
Q & A
Q. What are the validated HPLC conditions for analyzing Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate in complex matrices?
Methodological Answer: A robust HPLC method for this compound involves:
- Mobile phase: Methanol, water, and phosphate buffer (e.g., 0.2 M monobasic sodium phosphate) adjusted to pH 5.5 ± 0.02 with phosphoric acid .
- Column: High-resolution reversed-phase columns (e.g., Chromolith or Purospher® STAR) for optimal separation .
- Detection: UV at 210–254 nm, depending on the chromophores in the phthalazinone and piperidine moieties.
- System Suitability: Ensure resolution ≥2.0 between adjacent peaks and tailing factor <2.0 .
Q. What synthetic routes are reported for preparing this compound?
Methodological Answer: Key steps include:
Carbamate Formation: React piperidine-4-carboxylate with chloroformate derivatives to introduce the carbamate group.
Phthalazinone Coupling: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-oxo-3,4-dihydrophthalazin-1-yl moiety .
Methyl Ester Protection: Final esterification with methanol under acidic conditions to stabilize the carboxylate group .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Stability Profile: The compound is prone to hydrolysis at extremes of pH (e.g., <3 or >8).
- Degradation Products: Phthalazinone ring-opening products and piperidine carboxylate derivatives can form, detectable via LC-MS .
- Recommended pH Range: 4.5–6.5 for storage, validated using sodium acetate/1-octanesulfonate buffer systems .
Advanced Research Questions
Q. How can conflicting solubility data in different solvent systems be resolved during pre-formulation studies?
Methodological Answer:
- Design of Experiments (DoE): Use a factorial design to test solvents (e.g., DMSO, ethanol, PEG 400) at varying temperatures and pH .
- Hansen Solubility Parameters: Calculate HSP values to predict miscibility. For example, polar aprotic solvents like DMF may enhance solubility due to the compound’s carbamate and phthalazinone groups .
- Contradiction Resolution: Cross-validate using orthogonal techniques (e.g., dynamic light scattering vs. nephelometry) .
Q. What strategies mitigate byproduct formation during the coupling of phthalazinone and piperidine moieties?
Methodological Answer:
Q. How can computational methods predict the compound’s interaction with enzyme targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to phthalazinone-recognizing enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the carbamate and π-π stacking with the phthalazinone ring .
- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes .
- Validation: Compare computational results with SPR (surface plasmon resonance) binding assays .
Q. How to design a forced degradation study to establish stability-indicating methods?
Methodological Answer:
- Stress Conditions:
- Acidic/Basic Hydrolysis: 0.1 M HCl/NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at 25°C for 6 hours.
- Photolysis: Expose to UV light (ICH Q1B guidelines) .
- Analytical Orthogonality: Combine HPLC, LC-MS, and NMR to identify degradation pathways. For example, oxidation may generate N-oxide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
